molecular formula C12H18O2 B13470778 4-(Benzyloxy)-2-methylbutan-2-ol CAS No. 138432-95-8

4-(Benzyloxy)-2-methylbutan-2-ol

Cat. No.: B13470778
CAS No.: 138432-95-8
M. Wt: 194.27 g/mol
InChI Key: JKJJBQPURRJMLE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylbutan-2-ol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to a butanol backbone, with a methyl group at the second carbon position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Various substituted butanols.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methylbutan-2-ol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-methylbutan-2-ol is unique due to its specific structural features, such as the benzyloxy group and the methyl substitution at the second carbon. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(Benzyloxy)-2-methylbutan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

This compound is characterized by its benzyloxy group, which influences its reactivity and interaction with biological systems. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a substrate for enzymes, leading to the formation of reactive intermediates that may exert biological effects through modulation of cellular signaling pathways and oxidative stress responses .

Antimycobacterial Activity

Recent studies have explored the compound's potential as an antimycobacterial agent. A series of derivatives based on 4-(benzyloxy)benzyl groups were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant activity against both drug-susceptible and drug-resistant strains of Mtb, suggesting that modifications to the benzyloxy group can enhance biological efficacy .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of preventing cellular damage associated with various diseases .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines. In comparative studies, certain concentrations resulted in significant inhibition of cell proliferation, indicating its potential as a lead compound for anticancer drug development .

Case Studies

Study Focus Findings
Study on Antimycobacterial ActivityEvaluated derivatives against MtbSome derivatives showed promising inhibition against drug-resistant strains
Antioxidant Activity EvaluationAssessed free radical scavenging abilityDemonstrated significant antioxidant effects
Cytotoxicity AssessmentTested on various cancer cell linesShowed selective toxicity with IC50 values indicating potential anticancer properties

Research Findings

The following summarizes key findings from recent research:

  • Antimycobacterial Activity : Compounds derived from 4-(benzyloxy)benzyl structures were synthesized and tested against Mtb, revealing effective inhibition rates .
  • Antioxidant Effects : The compound showed notable free radical scavenging abilities, contributing to its potential protective effects in oxidative stress-related conditions .
  • Cytotoxic Effects : In vitro studies indicated that certain concentrations could inhibit cancer cell growth significantly, suggesting further exploration for therapeutic applications .

Properties

CAS No.

138432-95-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methyl-4-phenylmethoxybutan-2-ol

InChI

InChI=1S/C12H18O2/c1-12(2,13)8-9-14-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

JKJJBQPURRJMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)O

Origin of Product

United States

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